GLYCINE (1,2-13C2)
Description
Rationale for Positional Isotopic Labeling, e.g., GLYCINE (B1666218) (1,2-13C2)
Positional isotopic labeling is a sophisticated extension of stable isotope tracing where specific atoms within a molecule are replaced with a stable isotope. researchgate.net This technique provides a much higher level of detail compared to uniform labeling, where all atoms of a particular element are labeled. mdpi.com The rationale behind positional labeling is to track the fate of individual atoms as they are rearranged and transferred during biochemical reactions. wikipedia.org This allows for a more precise elucidation of metabolic pathways and the activities of specific enzymes.
GLYCINE (1,2-¹³C₂) is an example of a positionally labeled tracer where both the carboxyl carbon (C1) and the alpha-carbon (C2) are replaced with carbon-13. This dual labeling strategy is particularly powerful for several reasons. Firstly, it allows for the simultaneous tracking of both carbon atoms, providing a more complete picture of glycine's metabolic fate. Secondly, it helps to distinguish between different metabolic routes. For example, the decarboxylation of glycine by the glycine cleavage system (GCS) would result in the loss of the ¹³C-labeled carboxyl group as ¹³CO₂, while the alpha-carbon is transferred to other molecules. nih.gov
By analyzing the distribution of the ¹³C label in various downstream metabolites, researchers can quantify the relative contributions of different pathways that utilize glycine. For instance, studies using [1,2-¹³C₂]glycine have been instrumental in determining the contribution of glycine to one-carbon metabolism and its role in the synthesis of other biomolecules. frontiersin.org This level of detail is often not achievable with uniformly labeled tracers.
Overview of Glycine's Metabolic Centrality as a Precursor and One-Carbon Donor
Glycine, the simplest amino acid, holds a central position in metabolism, serving as a building block for numerous essential biomolecules and as a key player in one-carbon metabolism. metwarebio.comnih.gov It is a precursor for the synthesis of proteins, purines (the building blocks of DNA and RNA), porphyrins (a component of heme), creatine (B1669601) (an energy storage molecule in muscle), and glutathione (B108866) (a major antioxidant). metwarebio.comnih.govmdpi.com
One of the most critical roles of glycine is its function as a one-carbon donor. nih.govspandidos-publications.com The "one-carbon" units are single carbon atoms in various oxidation states that are transferred between molecules in a series of reactions known as one-carbon metabolism. spandidos-publications.com This metabolic network is fundamental for the synthesis of nucleotides and for methylation reactions that regulate gene expression and other cellular processes. nih.gov
Glycine contributes to the one-carbon pool primarily through the glycine cleavage system (GCS), a mitochondrial enzyme complex that breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. nih.govmhmedical.com This molecule is a central carrier of one-carbon units and is utilized in numerous biosynthetic pathways. oncotarget.com The interconversion of serine and glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is another crucial reaction that links glycine to one-carbon metabolism. metwarebio.com
Properties
Molecular Weight |
77.05 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for Glycine 1,2 13c2 Investigations
Advanced Analytical Spectroscopic and Spectrometric Techniques
The detection and quantification of ¹³C-labeled molecules are primarily achieved through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. eurisotop.com These techniques offer high sensitivity and the ability to differentiate between isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for ¹³C-Enrichment Analysis
NMR spectroscopy is a particularly powerful tool for analyzing stable isotope-labeled compounds. The ¹³C nucleus is NMR-active, and its large chemical shift range and favorable relaxation properties make it an invaluable probe for studying metabolism and molecular structure. ckisotopes.com The introduction of ¹³C labels enhances NMR signals and enables a suite of experiments that would be impossible with natural abundance samples. eurisotop.com
A key advantage of ¹³C-NMR is its ability to provide positional information about the isotope within a molecule. It can distinguish between different carbon atoms in a molecule based on their unique chemical environments. When GLYCINE (B1666218) (1,2-13C2) is incorporated into other molecules, ¹³C-NMR can identify the specific locations of the labeled carbons.
This capability is crucial for elucidating metabolic pathways. For example, a recent study investigating metabolic changes in response to Pde5a deficiency used a ¹³C-labeled glucose tracer. The researchers utilized ¹³C NMR spectroscopy to assess the fractional enrichment of various metabolite isotopomers, including glycine that was endogenously synthesized from the tracer. biorxiv.org The ability to resolve signals from different carbon positions allowed for a detailed mapping of carbon transitions through metabolic networks. In one part of the study, the fractional enrichment of Glycine [1,2-¹³C2] was measured in kidney tissue, demonstrating the direct application of NMR for positional isotopic analysis. biorxiv.org
Table: Fractional Enrichment of ¹³C-Labeled Metabolites in Kidney Tissue biorxiv.org Data from a study on Pde5a deficiency after administration of ¹³C-labeled glucose, expressed as mean ± standard deviation.
| Metabolite Isotopomer | Pde5a+/+ | Pde5a-/- | p-value |
| Glycine [1,2-¹³C2] | 0.733 ± 0.103 | 0.409 ± 0.277 | 0.107 |
| Glutamate [4,5-¹³C2] | 0.713 ± 0.154 | 0.438 ± 0.109 | 0.045 |
| Glutamate [1,2-¹³C2] | 0.716 ± 0.115 | 0.656 ± 0.193 | 0.659 |
This data illustrates how ¹³C-NMR can quantify the relative abundance of specific isotopomers, providing insights into the activity of different metabolic pathways.
The use of stable isotopes like ¹³C has revolutionized the field of biomolecular NMR, particularly in the study of proteins. chemie-brunschwig.ch The incorporation of GLYCINE (1,2-13C2) and other labeled amino acids into proteins facilitates the study of their structure, dynamics, and function.
Protein Structure and Dynamics: The introduction of ¹³C and ¹⁵N labels into proteins was a "quantum leap" for protein NMR. eurisotop.comchemie-brunschwig.ch It enabled the development of triple-resonance experiments, which are fundamental for the sequential assignment of resonances in a protein's spectrum. This is the first step in determining a protein's three-dimensional structure in solution. The specific labeling of glycine residues can help resolve spectral overlap and provide key structural restraints, especially in glycine-rich regions of a protein.
Protein Turnover: GLYCINE (1,2-13C2) is also utilized in studies of protein turnover, which encompasses the synthesis and degradation of proteins. ckisotopes.combuchem.com By introducing the labeled glycine and monitoring its incorporation into specific proteins over time, researchers can calculate the fractional synthesis rate (FSR) of those proteins. eurisotop.com While mass spectrometry is often used for quantification in these studies, NMR provides complementary information on the structural consequences of protein turnover and dynamics. These studies are vital for understanding how protein homeostasis is maintained in various physiological and disease states. eurisotop.com
Positional Isotopic Resolution via 13C-NMR
Mass Spectrometry (MS) for Isotopic Abundance and Isotopomer Analysis
Mass spectrometry is the cornerstone for detecting and quantifying molecules labeled with stable isotopes like Glycine (1,2-¹³C₂). This analytical technique measures the mass-to-charge ratio (m/z) of ionized molecules, which allows for the differentiation between the naturally abundant (light) isotopologues and their heavy-isotope-labeled counterparts. The primary applications in the context of Glycine (1,2-¹³C₂) investigations include determining the extent of isotopic enrichment in a given metabolite pool and analyzing the distribution of isotopes within a molecule (isotopomer analysis).
Isotope dilution mass spectrometry (IDMS) is a particularly powerful application where a known amount of the labeled compound, such as Glycine (1,2-¹³C₂), is added to a sample as an internal standard. chemie-brunschwig.ch Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same effects during sample preparation, extraction, and ionization. otsuka.co.jp This co-eluting property is optimal for correcting variations, leading to highly accurate and precise quantification of the native analyte. otsuka.co.jp The separate signals for the "heavy" (isotope-enriched) and "light" (native) forms of the same compound are detected simultaneously, enhancing the reliability of the measurement. chemie-brunschwig.ch
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, a chemical derivatization step is necessary to increase their volatility for GC analysis. In studies involving Glycine (1,2-¹³C₂), plasma amino acids are often converted to their N-heptafluorobutyramide-n-propyl ester derivatives before analysis. nih.gov
A key application of GC-MS in this context is the measurement of isotopic enrichment in plasma amino acids to determine metabolic flux. For instance, in a study quantifying glycine turnover, researchers infused individuals with [1,2-¹³C₂]glycine. nih.gov Plasma samples were collected, and the amino acids were derivatized and analyzed by negative chemical ionization GC-MS. By monitoring specific ions, the enrichment of the M+2 isotopologue of glycine (representing the intact labeled molecule) and the M+1 and M+2 isotopologues of serine (representing products of glycine metabolism) were determined. nih.gov This allows for the calculation of whole-body glycine flux and the rate of its conversion to serine. nih.gov
In a study investigating the impact of vitamin B-6 restriction on glycine metabolism, GC-MS was used to analyze the isotopic enrichment of plasma glycine and serine following a primed, constant infusion of [1,2-¹³C₂]glycine. bevital.no This methodology enabled the researchers to quantify the rates of glycine turnover, its decarboxylation via the glycine cleavage system (GCS), and its conversion to serine through serine hydroxymethyltransferase (SHMT). bevital.no The results demonstrated the resilience of these pathways to marginal vitamin B-6 deficiency. bevital.no
Table 1: GC-MS Parameters for Glycine Isotopic Enrichment Analysis
| Parameter | Value/Description |
|---|---|
| Instrument | Thermo-Finnigan DSQ GC-MS nih.gov |
| Column | 30m poly (5% diphenyl and 95% dimethylsiloxane) nih.gov |
| Ionization Mode | Negative Chemical Ionization (NCI) nih.gov |
| Derivatization | N-heptafluorobutyramide-n-propyl ester nih.gov |
| Analytes | Plasma free amino acids (Glycine, Serine) nih.gov |
| Application | Quantification of whole-body glycine flux and conversion to serine nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suited for the analysis of polar and non-volatile compounds like glycine and its downstream metabolites without the need for derivatization. This technique has been instrumental in tracing the metabolic fate of Glycine (1,2-¹³C₂).
In a notable study on the biosynthesis of modified DNA nucleobases, researchers used LC-MS to identify the source of a specific modification. oup.com When an enzymatic reaction was conducted in the presence of [glycine-1,2–¹³C₂], LC-MS analysis of the resulting DNA digest revealed a product with a mass increase of 2 atomic mass units, confirming that glycine was the source of the added aminomethyl group. oup.com The chromatographic separation was achieved using a reversed-phase column with a gradient mobile phase of aqueous ammonium (B1175870) acetate (B1210297) and methanol. oup.com
Another application involves ion chromatography coupled with mass spectrometry (IC-MS) to investigate the contribution of glycine metabolism to urinary oxalate (B1200264). nih.gov Following the infusion of [1,2-¹³C₂]glycine into human subjects, urine samples were analyzed. The IC-MS method allowed for the separation and quantification of unlabeled and ¹³C-labeled oxalate and glycolate (B3277807) by selected-ion monitoring. nih.gov This enabled the researchers to determine that at high plasma concentrations, glycine metabolism contributes significantly to the production of these compounds. nih.gov
A targeted LC-MS/MS method has also been developed for the simultaneous quantification of intermediates in the tricarboxylic acid (TCA) cycle and related compounds, using [glycine (1,2-¹³C₂)] as one of the internal standards. asm.org This method employs a reversed-phase dC18 column with a gradient elution of formic acid in water and acetonitrile (B52724), demonstrating the utility of Glycine (1,2-¹³C₂) for ensuring accuracy in broader metabolic profiling. asm.org
Table 2: LC-MS Method for Analysis of [glycine-1,2–¹³C₂] Incorporation
| Parameter | Description |
|---|---|
| Instrument | Agilent 1200 Series LC/MS with 6120 Single Quadrupole MS oup.com |
| Column | Waters Atlantis T3 (4.6 × 150 mm, 3 μm) oup.com |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) in water oup.com |
| Mobile Phase B | Methanol oup.com |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes oup.com |
| Application | Tracing the incorporation of glycine into DNA hypermodifications oup.com |
High-Resolution Accurate Mass Spectrometry for Metabolomics
High-Resolution Accurate Mass Spectrometry (HRMS) provides the capability to measure the mass of an ion with very high precision, typically to within a few parts per million (ppm). This accuracy is crucial in metabolomics for the confident identification of unknown compounds by enabling the determination of their elemental composition. When using stable isotope tracers like Glycine (1,2-¹³C₂), HRMS can distinguish between labeled metabolites and other co-eluting species that may have the same nominal mass but different exact masses.
For instance, the synthesis of a derivative, (1,2-¹³C₂)glycine ethyl ester hydrochloride, was confirmed using LC-HRMS analysis. uni-freiburg.de In broader metabolomic studies, the ability of HRMS to provide accurate mass measurements is essential for differentiating between hundreds or thousands of potential metabolites in a complex biological sample. The use of ¹³C-labeled standards, including derivatives of Glycine (1,2-¹³C₂), in conjunction with HRMS, allows for the unambiguous identification and quantification of metabolites involved in specific pathways. The characterization of novel synthesized compounds, such as polymer anti-aging agents, often relies on HRMS to confirm their structure, a principle that is directly applicable to identifying novel metabolites derived from labeled precursors.
Tandem Mass Spectrometry (MS/MS) for Pathway Intermediates
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and then analyze its fragment ions. This technique provides structural information and enhances specificity, making it ideal for identifying and quantifying specific metabolites in complex mixtures, such as pathway intermediates.
A powerful application of this technique is demonstrated in redox proteomics, where a triply-labeled glutathione (B108866) standard, GSH ([glycine 1,2-¹³C₂, ¹⁵N]-GSH), was used to study oxidative changes in proteins. otago.ac.nz In this approach, proteins from different experimental conditions are digested, and the resulting peptides are analyzed by MS. The fragmentation of a peptide containing the labeled GSH in the MS/MS stage produces a unique pattern of fragment ions based on its sequence and the incorporated heavy isotopes. otago.ac.nz This allows for the precise identification of the peptide and the quantification of its modification, providing insight into specific redox-regulated pathways. otago.ac.nz
Similarly, in studies of metabolic flux, MS/MS can be used to trace the path of the ¹³C atoms from Glycine (1,2-¹³C₂) as they are incorporated into downstream metabolites. For example, the conversion of glycine to serine involves the transfer of one of glycine's carbon atoms. By selecting the M+2 isotopologue of serine as the precursor ion and analyzing its fragmentation pattern, researchers can confirm the specific positions of the ¹³C labels, thereby elucidating the activity of different metabolic pathways. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotopic Analysis
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry designed for the precise measurement of isotope ratios in bulk samples. It is significantly more precise than scanning mass spectrometers for determining isotopic enrichment. A common application is measuring the ¹³C/¹²C ratio in expired CO₂ to assess the whole-body oxidation of a ¹³C-labeled substrate.
In studies of glycine metabolism, a primed, constant infusion of [1,2-¹³C₂]glycine is administered. nih.govbevital.no The glycine cleavage system (GCS) decarboxylates glycine, releasing the C-1 carboxyl carbon as CO₂. nih.gov By collecting breath samples and analyzing the ¹³CO₂ enrichment using IRMS, researchers can quantify the rate of whole-body glycine decarboxylation. nih.govbevital.no This provides a direct measure of the activity of a key pathway in one-carbon metabolism. nih.gov
Another application combines liquid chromatography with a chemical reaction interface and IRMS (HPLC/CRI/IRMS). This setup was used in a study evaluating different stable isotope precursors for measuring DNA synthesis. researchgate.net Following the incubation of cells with labeled glycine, DNA was extracted and hydrolyzed to nucleosides. The nucleosides were separated by HPLC, and the effluent was passed through a reaction interface that converted the carbon in each compound to CO₂, which was then analyzed by IRMS. researchgate.net This technique allows for the measurement of ¹³C enrichment in specific DNA bases derived from the labeled glycine precursor. researchgate.net
Chromatographic Separation Techniques Prior to Isotopic Detection
Effective chromatographic separation is a critical prerequisite for accurate mass spectrometric analysis of complex biological samples. The goal is to separate individual analytes from the mixture before they enter the mass spectrometer, thereby reducing ion suppression and improving the signal-to-noise ratio. The choice of chromatographic technique depends on the physicochemical properties of the analytes.
Gas Chromatography (GC): As discussed, GC is used for volatile compounds. For amino acids like glycine, derivatization to esters (e.g., N-heptafluorobutyramide-n-propyl ester or trimethylsilyl (B98337) derivatives) is required prior to separation on a non-polar capillary column. nih.govresearchgate.netescholarship.org This method provides excellent resolution for separating different amino acids before their isotopic analysis by MS. eurisotop.com
Reversed-Phase Liquid Chromatography (RPLC): RPLC is a workhorse technique in metabolomics and proteomics. It separates molecules based on their hydrophobicity. For the analysis of polar compounds like glycine and its direct metabolites, RPLC columns with polar endcapping (e.g., Waters Atlantis T3) or aqueous C18 columns are often used. oup.com Mobile phases typically consist of water and an organic modifier like acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency. oup.comasm.org
Ion-Chromatography (IC): IC is specifically designed for the separation of ionic species. It is particularly useful for analyzing small organic acids. In the context of Glycine (1,2-¹³C₂) research, IC has been successfully coupled with MS to separate and quantify urinary organic acids like glycolate and oxalate, which are metabolites of glycine. nih.gov
Hydrophilic Interaction Chromatography (HILIC): HILIC is an alternative LC mode that is well-suited for the separation of very polar compounds that are poorly retained in reversed-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. While specific detailed methods for Glycine (1,2-¹³C₂) using HILIC are less commonly published, it is a standard technique for separating polar metabolites like amino acids and would be an appropriate choice for such analyses.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Glycine (1,2-¹³C₂) |
| Serine |
| Oxalate |
| Glycolate |
| Glutathione (GSH) |
| Deoxyadenosine |
| Deoxyguanosine |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Ammonium Acetate |
| N-heptafluorobutyramide-n-propyl ester |
| (1,2-¹³C₂)glycine ethyl ester hydrochloride |
Experimental Models for Metabolic Tracing Studies
Metabolic tracing studies using GLYCINE (1,2-13C2) rely on a variety of experimental models, each offering unique advantages for understanding metabolism at different biological scales, from isolated cells to whole organisms.
In Vitro Cellular Systems and Cell Line Culturing with Labeled Substrates
In vitro cellular systems are fundamental tools for dissecting the intracellular fate of glycine. In this approach, cultured cell lines are grown in a medium where standard glycine is replaced with GLYCINE (1,2-13C2). This allows researchers to track the incorporation of the heavy carbon isotopes into various downstream metabolites. This method is particularly powerful for elucidating the metabolic wiring of cancer cells, which often exhibit altered glycine metabolism. mdpi.com For instance, studies have shown that extracellular glycine is crucial for supporting the rapid proliferation of some tumor cell lines, contributing directly to purine (B94841) and glutathione (GSH) synthesis. mdpi.com
By analyzing the mass isotopologue distribution (MID) in metabolites extracted from the cells, researchers can quantify the contribution of glycine to specific pathways. For example, tracing the 13C label from GLYCINE (1,2-13C2) can reveal its entry into the one-carbon metabolism network, which is vital for the synthesis of nucleotides and for maintaining cellular redox balance. mdpi.commdpi.com Human hepatoma cell lines have been used to trace the 2-carbon of glycine into deoxythymidine (dTMP), purines, and methionine. mdpi.com Similarly, studies with human primary monocytes have utilized labeled glucose to track metabolic shifts, a technique readily adaptable for glycine tracers to understand neuroinflammatory conditions. nih.gov
Table 1: Examples of In Vitro Studies Using Labeled Glycine
| Cell Line | Labeled Substrate | Key Findings | Reference(s) |
|---|---|---|---|
| A549, HT29, A498 | [2-3H]-glycine | Extracellular glycine uptake via GLYT1 is essential for the proliferation of rapidly growing tumor cells. | mdpi.com |
| Human Hepatoma Cells | [2-13C]glycine | The 2-carbon of glycine was incorporated into dTMP, purines, and methionine, demonstrating the fate of glycine's carbon via the Glycine Cleavage System (GCS). | mdpi.com |
| Human Monocytes | [1,2-13C2]glucose | Labeled glucose tracing revealed enhanced TCA cycle activity in monocytes under specific conditions, a model applicable to glycine tracing. | nih.gov |
| 4T1 Tumor Cells | [1,2-13C2]glycine | Used to map the uptake of glycine and its conversion to glutathione within tumor tissue, revealing spatial heterogeneity in metabolism. | nih.gov |
Ex Vivo Tissue Perfusion and Tissue Slice Models
Ex vivo models, such as tissue perfusion and tissue slices, bridge the gap between in vitro cell culture and in vivo studies. These techniques maintain the three-dimensional cellular architecture and cell-cell interactions of the original tissue, providing a more physiologically relevant context. nih.gov In this setup, freshly resected tissues are kept viable in a controlled environment and are incubated with medium containing GLYCINE (1,2-13C2). nih.govresearchgate.net
This approach allows for the investigation of metabolic activities and the effects of therapeutic agents while eliminating the systemic influences of a whole organism. nih.gov For example, liver slices can be cultured to study central metabolism, measuring the uptake and release of metabolites and tracing the incorporation of isotopes. researchgate.net This has been used to demonstrate that cultured liver tissue can retain individual metabolic phenotypes. researchgate.net Organ perfusion systems, which can keep entire organs like the liver or kidney viable for hours, offer an even more sophisticated model to study absorption, distribution, metabolism, and excretion (ADME) processes. tno.nlmiltenyibiotec.com These models are valuable for assessing how specific diseases impact drug metabolism. tno.nl
Table 2: Applications of Ex Vivo Models in Metabolic Tracing
| Model Type | Tissue Example | Labeled Substrate Example | Purpose | Reference(s) |
|---|---|---|---|---|
| Tissue Slices | Human Liver | Global 13C Tracing | In-depth measurement of metabolism in intact human liver tissue, including flux analysis. | researchgate.net |
| Tissue Slices | Human Lung (Cancerous vs. Non-cancerous) | 13C6-glucose | To determine the detailed metabolic activity and pathway tracing in the context of the tumor microenvironment. | nih.gov |
| Organ Perfusion | Porcine/Human Liver | Drug Compounds | To obtain accurate human ADME (Absorption, Distribution, Metabolism, and Excretion) data in a preclinical setting. | tno.nl |
In Vivo Non-Human Animal Models for Systemic Metabolism
In vivo studies in non-human animal models are indispensable for understanding the systemic metabolism of glycine and its role in whole-body physiology and pathophysiology. These experiments typically involve the infusion of GLYCINE (1,2-13C2) into a live animal, followed by the collection of blood, urine, and tissue samples over time. nih.govfrontiersin.orgnih.gov
This methodology allows for the calculation of whole-body glycine flux (the rate of its appearance and disappearance) and its conversion to other metabolites across different organs. nih.govbevital.no For example, primed, constant infusions of [1,2-13C2]glycine have been used in mice and humans to quantify the contribution of glycine to urinary oxalate, a key factor in kidney stone formation. nih.gov Such studies have also been employed to investigate how conditions like obesity affect the glycine conjugation pathway, a major detoxification route. frontiersin.orgnih.gov By tracing the labeled atoms, researchers can elucidate the inter-organ metabolism of glycine and how it is partitioned between various metabolic demands, such as protein synthesis, glutathione production, and one-carbon unit generation. mdpi.combevital.no
Table 3: Findings from In Vivo Animal Studies with [1,2-13C2]glycine
| Animal Model | Study Focus | Key Finding | Reference(s) |
|---|---|---|---|
| Humans | Oxalate Synthesis | At high infusion rates, glycine contributed significantly to urinary oxalate and glycolate excretion, suggesting its metabolism plays a role in oxalate synthesis. | nih.gov |
| Humans | Glycine Conjugation in Obesity | The synthesis rate of acylglycines was measured to study the impact of obesity-associated glycine deficiency on detoxification pathways. | frontiersin.orgnih.gov |
| Humans | Vitamin B-6 Deficiency | The study showed that in vivo glycine cleavage system (GCS) and serine hydroxymethyltransferase (SHMT) reactions are resilient to marginal vitamin B-6 deficiency. | bevital.no |
| Mice | Glycine to Glutathione Conversion | A timed, multiple-isotope-labeled glycine infusion protocol was used to map glycine uptake and its conversion to glutathione in mammary tumors, revealing perfusion heterogeneity. | nih.gov |
Computational and Bioinformatic Tools for Isotopic Data Processing
The data generated from GLYCINE (1,2-13C2) tracing experiments are complex. Their interpretation requires specialized computational and bioinformatic tools to correct for natural isotope abundances and to calculate metabolic fluxes.
Isotopic Correction and Deconvolution Algorithms
When metabolites are analyzed using mass spectrometry, the resulting data includes signals not only from the experimentally introduced 13C atoms but also from naturally occurring stable isotopes (e.g., 13C, 15N, 18O). The natural abundance of 13C is approximately 1.1%. tum.de This means that even an unlabeled molecule will produce a small signal at M+1, M+2, etc., which can interfere with the measurement of the tracer-derived label. researchgate.net
Therefore, a critical data processing step is the correction for these naturally abundant isotopes to determine the true isotopic enrichment from the tracer. researchgate.netnih.gov This is achieved using deconvolution algorithms, which often employ matrix calculations to subtract the contribution of natural isotopes from the raw mass isotopologue distribution. researchgate.netresearchgate.netasianpubs.org Software tools like MAIMS and CORRECTOR have been developed to automate this process, enabling the accurate quantification of isotope incorporation from tracer experiments. researchgate.netresearchgate.net This correction is essential for obtaining precise data for subsequent metabolic flux analysis. researchgate.net
Software for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a computational technique that uses the corrected isotopic labeling data to quantify the rates (fluxes) of reactions throughout a metabolic network. vanderbilt.educreative-proteomics.com 13C-MFA is a premier approach to quantitatively assess the metabolic phenotypes of cultured cells. vanderbilt.edu It requires a defined metabolic network model and the mass isotopomer distributions of key metabolites measured after introducing a tracer like GLYCINE (1,2-13C2). researchgate.netvanderbilt.edu
The core of MFA involves fitting the experimental labeling data to a computational model of metabolism to solve for the unknown intracellular fluxes. researchgate.netvanderbilt.edu A variety of software packages have been developed to perform these complex calculations. These tools can handle different types of MFA, such as analysis under metabolic and isotopic steady-state conditions or isotopically non-stationary flux analysis for dynamic systems. osti.gov
Table 4: Software Tools for Metabolic Flux Analysis (MFA)
| Software | Key Capabilities | Accessibility | Reference(s) |
|---|---|---|---|
| 13CFLUX2 | Steady-state MFA. | Free non-commercial (UNIX/Linux) | vanderbilt.edu |
| INCA | Performs isotopically nonstationary flux analysis. | - | osti.gov |
| OpenFLUX | Open-source, can be programmed by users for steady-state flux analysis. | Open source | researchgate.netosti.gov |
| Metran | Used for 13C-MFA, based on the Elementary Metabolite Units (EMU) framework. | - | nih.govresearchgate.net |
| WUFlux | Open-source software for steady-state flux calculations with templates for bacterial metabolism. | Open source | osti.gov |
Statistical Methodologies for Labeling Pattern Interpretation
The analysis of data from stable isotope labeling experiments, such as those involving GLYCINE (1,2-13C2), is a complex process that relies on sophisticated statistical and mathematical modeling to accurately quantify metabolic fluxes. mdpi.com The interpretation of labeling patterns is a critical bottleneck in these studies, necessitating the use of specialized software and robust statistical frameworks to translate raw mass spectrometry or nuclear magnetic resonance data into meaningful biological insights. mdpi.comnih.gov
A primary goal of these statistical methodologies is to determine the mass isotopomer distributions (MIDs) for metabolites of interest. nih.gov MIDs represent the fractional abundances of all isotopologues of a given metabolite. oup.com Raw mass spectra must first be corrected for the natural abundance of isotopes, such as 13C, to ensure that the observed labeling pattern is solely attributable to the introduced tracer. mdpi.comoup.com
Several computational tools have been developed to automate and standardize the analysis of stable isotope labeling data. These software packages employ various algorithms to process raw data, correct for natural isotope abundances, and calculate MIDs. nih.govnih.govoup.com The selection of a particular software often depends on the specific type of experiment (e.g., single or dual labeling), the analytical platform used (e.g., MS, MS/MS, NMR), and the desired output (e.g., MIDs, metabolic fluxes). nih.govfrontiersin.org
Key Statistical Approaches and Software:
Least-Squares Regression: Many software tools utilize least-squares regression methods to fit the experimentally measured MIDs to a metabolic model. nih.govresearchgate.net This approach aims to find the set of metabolic fluxes that minimizes the difference between the measured and model-predicted labeling patterns. researchgate.net
Metabolic Flux Analysis (MFA): MFA is a powerful technique that integrates experimental data, including MIDs and extracellular exchange rates, with a stoichiometric model of metabolic pathways to estimate intracellular fluxes. vueinnovations.comvanderbilt.edumdpi.com Both stationary and non-stationary MFA can be performed, depending on whether the isotopic labeling has reached a steady state. vanderbilt.edu
Bayesian Methods: Bayesian statistical frameworks offer a robust approach to quantify both carbon and nitrogen fluxes simultaneously, particularly in complex systems. embopress.orgbiorxiv.org These methods can also help to resolve reaction bidirectionalities and assess the most probable operational modes of metabolic pathways. embopress.orgbiorxiv.org
Statistical Hypothesis Testing: Once fluxes are estimated, statistical tests are employed to assess the goodness-of-fit of the model and to calculate confidence intervals for the estimated flux values. researchgate.netsci-hub.se This provides a measure of the precision and reliability of the flux estimations.
Interactive Data Table: Software for Isotope Labeling Analysis
The following table provides a comparison of features for several freely available software programs used in the analysis of metabolomics experiments involving stable isotopes.
| Features | iMS2Flux | eMZed3 | TarMet | DExSI | AssayR | mzMatch-ISO | El-MAVEN | Skyline | PIRAMID |
| Platform | - | - | - | - | - | - | - | Windows | MATLAB |
| User Interface | - | - | - | - | - | - | GUI | GUI | GUI |
| Data Import | - | - | - | - | - | - | Multiple | Multiple | Multiple |
| Peak Integration | - | - | - | - | - | - | Yes | Yes | Yes |
| Natural Abundance Correction | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes | Yes |
| Dual Labeling Analysis | - | - | - | - | - | - | No | No | Yes |
| MS/MS Data Analysis | Yes | - | - | - | - | - | No | Yes | Yes |
Source: Adapted from PIRAMID: Program for Integration and Rapid Analysis of Mass Isotopomer Distributions oup.com
The development of sophisticated statistical methodologies and user-friendly software has been instrumental in advancing the field of metabolic research using stable isotopes like GLYCINE (1,2-13C2). These tools enable researchers to move beyond qualitative observations to the precise quantification of metabolic pathway activities, providing critical data for understanding cellular physiology and disease. nih.govsci-hub.se
Elucidation of Metabolic Pathways and Network Dynamics Utilizing Glycine 1,2 13c2
One-Carbon Metabolism and Folate Cycle Dynamics
One-carbon metabolism is a crucial network of interconnected pathways that transfer one-carbon units for the biosynthesis of essential macromolecules. d-nb.inforesearchgate.net GLYCINE (B1666218) (1,2-13C2) is a key tool for investigating the dynamics of this network, particularly the interplay between the folate and methionine cycles. oncotarget.com
Serine-Glycine Interconversion and Flux through Serine Hydroxymethyltransferase (SHMT)
The reversible conversion of serine and glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), is a central reaction in one-carbon metabolism. nih.govbiorxiv.org Utilizing [1,2-¹³C2]glycine allows for the quantification of the flux in both directions. The direct conversion of [1,2-¹³C2]glycine to [¹³C2]serine provides a measure of the flux from glycine to serine. nih.gov Studies in humans have shown that this conversion accounts for a significant portion of whole-body glycine flux. nih.gov
Conversely, the generation of singly labeled [¹³C1]serine from [1,2-¹³C2]glycine indicates the involvement of the glycine cleavage system (GCS), which releases a ¹³C-labeled one-carbon unit that is subsequently used by SHMT to synthesize serine from an unlabeled glycine molecule. nih.gov Research has demonstrated that a substantial fraction of the glycine-to-serine conversion occurs via this GCS-SHMT coupled pathway. nih.gov The net direction of the SHMT reaction can vary depending on the metabolic state and tissue type, with some studies suggesting a net consumption of glycine in the whole body. nih.govbiorxiv.org
Generation and Utilization of One-Carbon Units (e.g., Methylene-THF, Formate)
The catabolism of [1,2-¹³C2]glycine by the mitochondrial glycine cleavage system (GCS) is a major source of one-carbon units. nih.govannualreviews.org This process decarboxylates glycine, releasing the C1-carbon as ¹³CO₂ and transferring the C2-carbon to tetrahydrofolate (THF) to form 5,10-methylene-THF (CH₂-THF). nih.govmdpi.com This ¹³C-labeled CH₂-THF can then be utilized in various biosynthetic pathways.
One significant fate of these one-carbon units is their use in the synthesis of other amino acids, such as serine, via the SHMT reaction as described above. nih.gov Additionally, the one-carbon units derived from glycine can be oxidized to formate (B1220265), which can then be exported from the mitochondria to the cytosol to participate in cytosolic one-carbon metabolism. nih.govcore.ac.ukfrontiersin.org These one-carbon units are essential for the synthesis of purines and thymidylate, highlighting the critical role of glycine as a one-carbon donor. researchgate.netnih.gov
Purine (B94841) and Pyrimidine Biosynthesis Pathways
The de novo synthesis of nucleotides is a fundamental process for cell growth and proliferation, and GLYCINE (1,2-13C2) has been instrumental in dissecting the contributions of glycine to this pathway.
Direct Contribution of Glycine to Purine Ring Structure
Glycine is a direct precursor for the purine ring, with its entire molecule being incorporated to provide carbons 4 and 5, and nitrogen 7. nih.govdroracle.aiukisotope.com By using [1,2-¹³C2]glycine as a tracer, researchers can directly measure the incorporation of these two labeled carbons into the purine ring of nucleotides like ATP and GTP. ahajournals.orgresearchgate.net This allows for the quantification of the de novo purine synthesis flux. ahajournals.org Studies in various cell types, including cancer cells, have utilized this method to demonstrate the significant reliance of proliferating cells on de novo purine synthesis. ahajournals.orgbiorxiv.org
Indirect Contributions via One-Carbon Units
In addition to its direct incorporation, glycine contributes indirectly to purine synthesis through the one-carbon units generated via the GCS. oncotarget.comnih.govresearchgate.net These ¹³C-labeled one-carbon units, in the form of 10-formyl-THF, are required for the synthesis of carbons 2 and 8 of the purine ring. annualreviews.orgukisotope.com The use of [1,2-¹³C2]glycine allows for the differentiation between the direct and indirect contributions of glycine to the purine ring. The detection of purines with more than two ¹³C atoms indicates the incorporation of one-carbon units derived from the tracer. mdpi.com This detailed analysis provides a comprehensive picture of how glycine fuels purine biosynthesis. nih.govresearchgate.net
Glutathione (B108866) Synthesis and Redox Homeostasis
Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a major intracellular antioxidant crucial for maintaining redox homeostasis. mdpi.commdpi.com Glycine availability can be a limiting factor for GSH synthesis. researchgate.net While direct tracing studies specifically using GLYCINE (1,2-13C2) for glutathione synthesis are less commonly detailed in the provided context, the principles of stable isotope tracing apply. The incorporation of [¹³C2]glycine into the glutathione molecule can be monitored to determine the rate of de novo GSH synthesis. acs.org This is particularly relevant in conditions of oxidative stress where GSH demand is high. Studies have shown that glycine supplementation can restore GSH levels, suggesting that tracking glycine incorporation with a tracer like [1,2-¹³C2]glycine would be a valuable tool to investigate the dynamics of glutathione metabolism and its role in redox balance. researchgate.net
Glycine's Role as a Direct Precursor in Tripeptide Formation
Glycine is a fundamental component of the tripeptide glutathione (GSH), a critical intracellular antioxidant synthesized from glutamate, cysteine, and glycine. arvojournals.org Studies utilizing [1,2-13C2]glycine have been instrumental in quantifying the synthesis rate of glutathione in various physiological and pathological states.
For instance, research on individuals with severe obesity has employed [1,2-13C2]glycine infusions to measure the fractional and absolute synthesis rates of erythrocyte (RBC) glutathione. tmc.eduusda.gov These studies have revealed that while individuals with obesity may have lower concentrations of RBC glutathione, their synthesis rates are not significantly different from healthy weight controls. tmc.eduusda.gov Following bariatric surgery, despite an increase in plasma glycine concentrations, there were no significant changes in RBC glutathione concentration or its synthesis rates. tmc.edu
Furthermore, the metabolism of [2-13C]glycine in primary astroglial cells has demonstrated that a significant portion of the labeled glycine is utilized for glutathione synthesis. nih.gov The detection of 13C-labeled glutathione in both cell extracts and the incubation medium underscores the role of these cells in glutathione production. nih.gov
Beyond glutathione, [1,2-13C2]glycine has been used to study the glycine conjugation pathway, a phase II detoxification system. frontiersin.orgfrontiersin.org By quantifying the synthesis rates of various acylglycines, researchers can assess the body's capacity to eliminate endogenous and exogenous metabolites. frontiersin.orgfrontiersin.org
Protein and Collagen Synthesis and Turnover
Incorporation into Specific Amino Acid Sequences and Protein Structures
Glycine is a crucial amino acid in the structure of many proteins, most notably collagen, where it accounts for a significant portion of the amino acid residues. naturecurefamilyhealth.com The use of [1,2-13C2]glycine allows researchers to trace its incorporation into the primary structure of these proteins. This technique has been applied in studies dating proteins' age by repeatedly exposing subjects to labeled amino acids and analyzing the tracer enrichment in various protein fractions. plos.org
In human cancer cells, deep labeling with a custom 13C medium has shown that proteins are almost exclusively synthesized de novo, highlighting the active and continuous nature of protein production. nih.gov
Measurement of Fractional Synthetic Rates
The fractional synthetic rate (FSR) of proteins, which represents the percentage of the protein pool that is newly synthesized per unit of time, can be accurately measured using [1,2-13C2]glycine. This is achieved by measuring the enrichment of the tracer in a protein-bound state relative to the precursor pool over time.
Studies in human hepatocellular carcinoma (HepG2) cells have established in vitro models to measure hepatic protein FSR using [1,2-13C2]glycine. nih.govresearchgate.netsemanticscholar.orgnih.govijbs.com These studies have demonstrated that the FSR of hepatic proteins is approximately 0.97%/hr under normal conditions and can be significantly reduced by factors such as endoplasmic reticulum stress. nih.govsemanticscholar.orgnih.gov
The following interactive table displays the fractional synthetic rates of hepatic proteins as determined in a study using HepG2 cells.
| Tracer | Condition | Fractional Synthetic Rate (%/hr) |
| GLYCINE (1,2-13C2) | Control | 0.97 ± 0.02 |
| GLYCINE (1,2-13C2) | Thapsigargin (ER Stress) | 0.68 ± 0.03 |
| L-[ring-13C6]phenylalanine | Control | 0.99 ± 0.05 |
| L-[ring-13C6]phenylalanine | Thapsigargin (ER Stress) | 0.60 ± 0.06 |
Data from a study on HepG2 cells to evaluate the effect of ER stress on hepatic protein synthesis. nih.govsemanticscholar.orgnih.gov
Heme Biosynthesis Pathways
Glycine is a fundamental precursor for the synthesis of porphyrins, the cyclic compounds that form the core of heme. lsuhsc.eduuoanbar.edu.iqbu.edu.egunito.it The entire carbon and nitrogen framework of the porphyrin molecule is derived from glycine and succinyl-CoA. lsuhsc.eduuoanbar.edu.iqbu.edu.eg
The initial and rate-limiting step in heme biosynthesis is the condensation of glycine and succinyl-CoA to form δ-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase. lsuhsc.eduuoanbar.edu.iq The methyl carbon (C-2) and nitrogen atom of glycine are incorporated into the porphyrin ring. veteriankey.com Specifically, the C-2 of glycine provides 8 of the 34 carbon atoms of protoporphyrin. veteriankey.com The use of isotopically labeled glycine, such as [1,2-13C2]glycine, allows for the direct tracing of these atoms into the final heme molecule, providing insights into the regulation and kinetics of this vital pathway.
Creatine (B1669601) Synthesis and Metabolism
Glycine is a direct precursor in the synthesis of creatine, an essential molecule for energy buffering in tissues with high and fluctuating energy demands, such as muscle and brain. nih.gov The first step in creatine synthesis involves the transfer of an amidino group from arginine to glycine to form guanidinoacetic acid (GAA). nih.gov
Studies using isotopically labeled glycine have been crucial in understanding the kinetics of creatine synthesis. For example, infusion of [1-13C]glycine has shown that the isotopic enrichment of GAA reaches a plateau rapidly, indicating a fast turnover rate, while the appearance of the tracer in creatine is much slower, suggesting a large pool size and a slower synthesis rate. nih.gov Research in primary astroglial cells using [2-13C]glycine has demonstrated their capacity to synthesize creatine from glycine, with the presence of arginine and methionine increasing the de novo synthesis of labeled creatine. nih.gov
Intermediary Metabolism Linkages
GLYCINE (1,2-13C2) serves as a versatile tracer to explore the intricate connections between glycine metabolism and other central metabolic pathways. Through its catabolism, the labeled carbons of glycine can enter various intermediary metabolic routes.
One significant pathway is the glycine cleavage system (GCS), a mitochondrial enzyme complex that decarboxylates glycine, producing a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (methyleneTHF). nih.govannualreviews.orgnih.gov Studies using [1,2-13C2]glycine have quantified the flux through the GCS, revealing it to be a substantial contributor to whole-body glycine turnover and a major source of one-carbon units. nih.govnih.gov These one-carbon units are critical for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine. nih.govresearchgate.net
The labeled carbons from [1,2-13C2]glycine can also be traced into serine via the action of serine hydroxymethyltransferase (SHMT). nih.gov This interconversion highlights the close metabolic relationship between these two amino acids. Furthermore, the carbons can be followed into the tricarboxylic acid (TCA) cycle and ultimately be released as 13CO2, providing a measure of glycine oxidation. nih.govnih.gov
Glycine Cleavage System (GCS) Activity and Regulation
Tracer studies utilizing primed, constant infusions of GLYCINE (1,2-13C2) have enabled detailed kinetic analysis of whole-body glycine metabolism. In these experiments, the 13C label from the C-1 position of glycine is released as 13CO2, which can be measured in expired breath to quantify the rate of glycine decarboxylation, a direct measure of GCS flux. nih.govnih.gov The 13C label from the C-2 position is transferred to a tetrahydrofolate (THF) carrier, forming 13C-labeled 5,10-CH2-THF. nih.govmdpi.com This one-carbon unit can then be used in various biosynthetic reactions, such as the synthesis of serine from a second molecule of glycine, which can be tracked by the appearance of [M+2] serine. nih.gov
Research in healthy human adults has demonstrated that the GCS is a major pathway for glycine catabolism. Studies have shown that glycine decarboxylation via the GCS accounts for a substantial portion of the total whole-body glycine flux. nih.govbevital.no For instance, one study quantified glycine cleavage at a rate of 190 ± 41 μmol/(kg·h), which represented approximately 39% of the entire glycine turnover in the body. nih.gov This high rate of cleavage underscores the GCS's significant role in generating one-carbon units for cellular metabolism. nih.gov
The regulation of GCS activity is responsive to cellular metabolic states. In plants, for example, the concentration of GCS enzymes increases significantly upon exposure to light to support the high flux of the photorespiratory cycle. wikipedia.org In humans, studies investigating the effects of nutritional status on GCS activity have yielded important insights. For instance, research on marginal vitamin B-6 deficiency, a condition that might be expected to impair GCS activity due to the reliance of the P-protein on the vitamin B-6-derived cofactor pyridoxal (B1214274) 5'-phosphate (PLP), showed that the GCS is remarkably resilient. bevital.nonih.gov Despite a significant drop in plasma PLP levels, the rate of glycine cleavage was not significantly altered, suggesting that compensatory mechanisms, possibly an increase in the substrate (glycine) concentration, maintain the system's function. nih.gov
Table 1: Kinetic Parameters of Glycine Metabolism Determined Using GLYCINE (1,2-13C2) Infusion
This table presents findings from a study in healthy adults to quantify the rates of key pathways in glycine metabolism.
| Metabolic Parameter | Measured Rate (μmol·kg⁻¹·h⁻¹) (mean ± SEM) | Percentage of Total Glycine Flux (%) (mean ± SEM) | Reference |
| Total Glycine Flux | 463 ± 55 | 100 | nih.gov |
| Glycine Decarboxylation (GCS Activity) | 190 ± 41 | 39 ± 6 | nih.gov |
| Glycine to Serine Conversion (Total) | 193 ± 28 | 41 | nih.gov |
| Serine Synthesis using GCS-derived one-carbon unit | 88 | ~19 | nih.gov |
Data derived from studies in healthy human volunteers in a fed state.
Interconnections with Tricarboxylic Acid (TCA) Cycle and Glyoxylate (B1226380) Metabolism
The metabolic fate of the carbon atoms from GLYCINE (1,2-13C2) extends beyond the immediate products of the Glycine Cleavage System, interconnecting with central carbon metabolic pathways like the Tricarboxylic Acid (TCA) cycle and glyoxylate metabolism. These connections are vital for energy production, biosynthesis, and cellular redox balance.
Interconnection with the TCA Cycle:
The primary link between the GCS and the TCA cycle is indirect, mediated through one-carbon metabolism and the synthesis of other amino acids. As established, the C-2 of glycine, traced using GLYCINE (1,2-13C2), is transferred to THF to form 5,10-CH2-THF. mdpi.com This one-carbon unit can be used by the enzyme serine hydroxymethyltransferase (SHMT) to convert a second molecule of glycine into serine. bevital.no
The resulting serine can be a significant source of carbon for the TCA cycle. Serine can be deaminated by serine dehydratase to form pyruvate (B1213749). nih.gov Pyruvate can then be converted to acetyl-CoA by pyruvate dehydrogenase and enter the TCA cycle, or it can be carboxylated to oxaloacetate by pyruvate carboxylase, which is an anaplerotic reaction that replenishes TCA cycle intermediates. nih.gov Isotope tracing with 13C-labeled glucose has shown that under certain conditions, a significant fraction of TCA cycle intermediates can be derived from glycolysis and subsequent pyruvate metabolism. nih.gov By tracing the 13C labels from GLYCINE (1,2-13C2) into serine and subsequently into pyruvate, researchers can elucidate the flux of glycine-derived carbons into the mitochondrial TCA cycle. nih.gov This flow of carbons is crucial for supporting the biosynthetic and bioenergetic demands of the cell.
Interconnection with Glyoxylate Metabolism:
Glycine is metabolically linked to glyoxylate, a key intermediate in the glyoxylate cycle and a precursor to oxalate (B1200264). nih.govphysiology.org While the glyoxylate cycle is absent in vertebrates, the metabolism of glyoxylate itself is highly relevant to human health, particularly in the context of disorders like primary hyperoxaluria, which involves oxalate overproduction. physiology.org GLYCINE (1,2-13C2) has been used as a tracer to quantify the contribution of glycine to the synthesis of glyoxylate and its downstream metabolites, glycolate (B3277807) and oxalate. nih.gov
Studies involving the infusion of high levels of GLYCINE (1,2-13C2) in humans have shown a direct, albeit quantitatively variable, contribution of glycine to the urinary oxalate pool. nih.gov When tracer levels of labeled glycine were infused, the contribution was minor (<5%). However, when the glycine infusion rate was increased, leading to a higher whole-body glycine flux, the contribution to urinary oxalate and glycolate rose significantly to approximately 16%. nih.gov The detection of doubly labeled ([13C2]) oxalate and glycolate in urine following GLYCINE (1,2-13C2) infusion indicates that the carbon-carbon bond of glycine was kept intact during its conversion, a key finding that helps to delineate the metabolic route. nih.gov This suggests a pathway where glycine is deaminated to form glyoxylate, which is then subsequently reduced to glycolate or oxidized to oxalate.
Table 2: Contribution of Glycine to Oxalate and Glycolate Synthesis
This table summarizes the findings on the metabolic conversion of glycine to urinary oxalate and glycolate under different glycine loads, as traced by GLYCINE (1,2-13C2).
| Glycine Infusion Level | Plasma Glycine Increase | Whole Body Glycine Flux Increase | Contribution to Urinary Oxalate (%) (mean ± SEM) | Contribution to Urinary Glycolate (%) (mean ± SEM) | Reference |
| Tracer Level | Not specified | Baseline | < 5 | Not specified | nih.gov |
| High Level (60 µmol·kg⁻¹·h⁻¹) | + 29% | + 72% | 16.0 ± 1.6 | 16.6 ± 3.2 | nih.gov |
Data derived from studies in healthy human volunteers.
Advanced Quantitative Metabolic Flux Analysis 13c Mfa with Glycine 1,2 13c2
Stoichiometric Network Reconstruction and Isotopic Labeling Propagation
The foundation of any 13C-MFA study is the construction of a detailed stoichiometric model of the metabolic network. sci-hub.se This model comprises all relevant biochemical reactions, their substrates, products, and stoichiometry. When using GLYCINE (B1666218) (1,2-13C2) as a tracer, the network model must accurately represent the key pathways involving glycine and its downstream metabolites. This includes the glycine cleavage system (GCS), the serine hydroxymethyltransferase (SHMT) reaction, and pathways for purine (B94841) and glutathione (B108866) synthesis.
The unique labeling of GLYCINE (1,2-13C2) results in a distinct propagation of ¹³C atoms through these pathways:
Serine Biosynthesis: The reversible SHMT enzyme can convert [1,2-¹³C₂]glycine and a one-carbon unit into serine. If the one-carbon unit is unlabeled, this reaction produces [1,2-¹³C₂]serine. Conversely, the conversion of serine to glycine produces [1,2-¹³C₂]glycine if fully labeled serine is used. researchgate.net Tracing the M+2 isotopologue of serine directly quantifies this conversion.
Glycine Cleavage System (GCS): This mitochondrial enzyme complex breaks down glycine. The metabolism of [1,2-¹³C₂]glycine via GCS produces a ¹³C-labeled one-carbon unit (¹³C-methylene-tetrahydrofolate), ¹³CO₂, and ammonia. This labeled one-carbon unit can then be transferred to other molecules, allowing for the tracing of 1C metabolism. annualreviews.org
Downstream Metabolites: The ¹³C atoms from glycine can be traced into numerous end-products. For instance, the labeled one-carbon units are incorporated into purines, while the glycine backbone itself is a key component of the antioxidant molecule glutathione. Tracking the ¹³C enrichment in these molecules provides further constraints for flux calculations. acs.org
The analysis of these labeling patterns, typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides the raw data for flux quantification. frontiersin.orgcreative-proteomics.com
Determination of Absolute and Relative Metabolic Fluxes
Metabolic fluxes can be expressed as relative rates (e.g., as a percentage of a major pathway's flux) or as absolute rates (e.g., in units of μmol/g/h). nih.gov While relative fluxes are often easier to determine from steady-state labeling patterns, absolute fluxes require the measurement of substrate uptake and product secretion rates. nih.gov
Using GLYCINE (1,2-13C2) allows for the precise determination of fluxes through glycine-centric pathways. A key study in humans utilized primed, constant infusions of [1,2-¹³C₂]glycine to quantify its contribution to urinary oxalate (B1200264) and glycolate (B3277807), metabolites linked to certain metabolic disorders. nih.gov The researchers measured the isotopic enrichment in plasma amino acids and urinary metabolites to calculate the flux. nih.gov
The results demonstrated that under normal post-absorptive conditions with a low infusion rate, the contribution of glycine catabolism to urinary oxalate was less than 5%. However, when the infusion rate was increased tenfold, significantly raising the whole-body glycine flux, its contribution became substantial. nih.gov
| Metabolite | Contribution from Glycine (%) | Standard Error of the Mean (SEM) |
|---|---|---|
| Urinary Oxalate | 16.0 | 1.6 |
| Urinary Glycolate | 16.6 | 3.2 |
This research highlights how GLYCINE (1,2-13C2) can be used to obtain absolute flux data that clarifies the quantitative importance of specific metabolic pathways under different physiological states. nih.gov
Assessment of Metabolic Compartmentation and Channeling
A significant challenge in metabolism research is understanding how biochemical pathways are segregated between different cellular compartments, such as the mitochondria and the cytosol. annualreviews.org Isotopic tracers like GLYCINE (1,2-13C2) are invaluable for dissecting this compartmentation.
Glycine metabolism is a prime example of compartmentalized pathways. The GCS is exclusively mitochondrial, while the SHMT enzyme exists in both mitochondrial (SHMT2) and cytosolic (SHMT1) isoforms. mdpi.com By feeding cells [1,2-¹³C₂]glycine and analyzing the labeling patterns of serine and other metabolites, researchers can distinguish the activity of mitochondrial and cytosolic one-carbon metabolism. For example, the fate of glycine-derived one-carbon units can be tracked to determine if they are used for mitochondrial processes or exported to the cytosol. annualreviews.org Studies in humans using [1,2-¹³C₂]glycine have shown that the GCS is a major source of one-carbon units and that these units can be used for serine synthesis via the reversal of the mitochondrial SHMT reaction. annualreviews.org
Furthermore, 13C-MFA can provide insights into metabolic channeling, a process where intermediates are passed directly from one enzyme to the next in a pathway without diffusing into the bulk cytosol. ucsb.edu By creating enzyme agglomerates, cells can accelerate the processing of an intermediate. ucsb.edu The specific labeling patterns generated from [1,2-¹³C₂]glycine could potentially be used to detect such phenomena within the one-carbon network by revealing unexpectedly efficient transfers of labeled intermediates between enzymes like GCS and SHMT2 within the mitochondrial matrix.
Elucidating Pathway Redundancy and Flexibility
Metabolic networks are characterized by redundancy and flexibility, where cells can use alternative pathways to produce the same metabolite. mdpi.com A key strength of 13C-MFA is its ability to resolve the contributions of these parallel or redundant pathways.
GLYCINE (1,2-13C2) is particularly useful for resolving the complex interplay between serine and glycine metabolism. Serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933) or it can be synthesized from glycine via SHMT. researchgate.net These routes can be distinguished using isotopic tracers. For example, using [1,2-¹³C₂]glycine will result in M+2 labeled serine if the SHMT pathway is active. researchgate.net In contrast, using a glucose tracer like [U-¹³C₆]glucose would produce M+3 labeled serine through the de novo synthesis pathway. By comparing the labeling patterns from different tracers in parallel experiments, the relative flux through each route of serine synthesis can be determined.
This approach allows researchers to understand how metabolic flux is rerouted in response to genetic perturbations or changing environmental conditions. For instance, in some cancer cells, the reliance on the serine synthesis pathway is altered, a change that can be precisely quantified using tracers like GLYCINE (1,2-13C2). researchgate.net This ability to map metabolic flexibility is crucial for understanding disease states and identifying potential therapeutic targets.
Theoretical and Conceptual Implications of Glycine 1,2 13c2 Studies
Isotopic Dilution Theory and its Application in Tracer Studies
Isotopic dilution is a fundamental principle utilized in tracer studies to quantify the size of a metabolite pool and the rate of its turnover. researchgate.net The methodology involves introducing a known amount of an isotopically labeled compound, such as GLYCINE (B1666218) (1,2-13C2), into a biological system. researchgate.net This labeled tracer mixes with the endogenous, unlabeled pool of the same compound. By measuring the extent to which the labeled compound is diluted by its unlabeled counterpart, researchers can calculate the total amount of the compound present in the system.
In the context of GLYCINE (1,2-13C2) studies, this technique is applied to determine the whole-body glycine flux. nih.govnih.gov After a primed, constant infusion of GLYCINE (1,2-13C2), the isotopic enrichment of glycine in plasma reaches a plateau. nih.govnih.gov This steady-state enrichment, when compared to the infusion rate of the tracer, allows for the calculation of the rate at which glycine is appearing in the plasma pool. nih.govnih.gov This "rate of appearance" is a measure of the combined rates of glycine synthesis and breakdown of proteins containing glycine.
A key aspect of applying isotopic dilution theory is the correction for the difference between plasma and intracellular isotopic enrichment. nih.govnih.gov The enrichment of the tracer in plasma is often higher than within the cells, where metabolic processes occur. nih.govnih.gov To obtain a more accurate measure of intracellular flux, a correction factor is typically applied to the plasma enrichment data, derived from previous tracer infusion studies. nih.govnih.gov
The use of GLYCINE (1,2-13C2) offers distinct advantages in these studies. The presence of two 13C atoms provides a clear and distinct mass shift in mass spectrometry analysis, facilitating its differentiation from the naturally abundant, unlabeled glycine. This dual labeling also allows for the tracing of the carbon backbone of glycine through various metabolic transformations. nih.gov
Steady-State vs. Non-Steady-State Isotopic Tracing Models
Isotopic tracing studies can be designed based on two primary modeling assumptions: steady-state or non-steady-state conditions.
Steady-State Isotopic Tracing:
This is the more common approach in metabolic flux analysis (MFA). mit.edu It assumes that the concentrations of all metabolites and the rates of all metabolic reactions (fluxes) are constant over the duration of the experiment. mit.eduresearchgate.net Under these conditions, the isotopic enrichment of intracellular metabolites will also reach a constant value, referred to as isotopic steady state. researchgate.netvanderbilt.edu
In studies using GLYCINE (1,2-13C2), a primed, constant infusion protocol is often employed to achieve a metabolic and isotopic steady state. nih.govnih.govacs.org The "prime" is an initial bolus of the tracer that rapidly brings the plasma enrichment to a level close to the expected steady-state, while the "constant infusion" maintains this level. nih.govnih.gov By measuring the isotopic enrichment of glycine and its metabolic products in plasma and other samples (like breath CO2) at this steady state, researchers can calculate various metabolic fluxes. nih.gov For instance, the rate of glycine decarboxylation can be determined from the enrichment of 13CO2 in expired air. nih.gov
Non-Steady-State Isotopic Tracing:
In many biological scenarios, such as during developmental changes or in response to environmental perturbations, the assumption of a metabolic steady state does not hold. Non-steady-state isotopic tracing, also known as dynamic metabolic flux analysis, is employed in these situations. This approach tracks the change in isotopic labeling patterns over time as the system transitions from one state to another.
While more complex mathematically, non-steady-state models can provide valuable information about the dynamic regulation of metabolic pathways. For example, oral administration of labeled glycine results in a complex and changing labeling pattern in different body compartments over time, which necessitates non-steady-state analysis. nih.gov Advances in analytical techniques and computational modeling are making non-steady-state MFA more accessible and powerful for tracking dynamic changes in metabolism. vanderbilt.edu
Kinetic Isotope Effects in Glycine-Dependent Reactions
The substitution of a lighter isotope with a heavier one, such as 12C with 13C, can slightly alter the rate of a chemical reaction. This phenomenon is known as the kinetic isotope effect (KIE). The KIE arises because the heavier isotope forms a stronger chemical bond, which requires more energy to break during a reaction. mdpi.com Consequently, reactions involving the cleavage of bonds to the heavier isotope tend to proceed more slowly.
In the context of GLYCINE (1,2-13C2), the presence of two 13C atoms can potentially influence the rates of enzymatic reactions in which glycine participates. For reactions where the cleavage of a C-C or C-N bond is the rate-limiting step, a measurable KIE might be observed. For instance, the glycine cleavage system (GCS), a key pathway for glycine catabolism, involves the decarboxylation of glycine. nih.gov The breaking of the C-C bond in this reaction could exhibit a KIE.
While often small, the consideration of KIEs can be important for the precise quantification of metabolic fluxes. In many tracer studies, it is assumed that the KIE is negligible and that the labeled and unlabeled molecules behave identically. wiley.com However, for highly accurate flux determinations, especially when investigating enzyme mechanisms, accounting for potential KIEs is crucial. Theoretical calculations and experimental measurements can be used to determine the magnitude of the KIE for specific reactions. mdpi.com
Metabolic Control Analysis and Sensitivity of Glycine Fluxes
Metabolic control analysis (MCA) is a theoretical framework used to understand how the control of a metabolic pathway is distributed among its constituent enzymes. It provides a quantitative measure of how changes in the activity of an enzyme affect the flux through the pathway and the concentrations of metabolites.
For example, by infusing GLYCINE (1,2-13C2) and measuring the rates of glycine conversion to serine and other products under different physiological conditions, one can assess the sensitivity of these fluxes to various factors. nih.gov This allows for the identification of key regulatory points in glycine metabolism. Such studies have revealed the substantial flow of carbon units from glycine into one-carbon metabolism, highlighting the importance of reactions like serine hydroxymethyltransferase (SHMT) in controlling glycine flux. nih.gov
The integration of stable isotope tracing with MCA provides a systems-level understanding of metabolic regulation, moving beyond the study of individual enzymes to the behavior of the entire metabolic network. mit.eduosti.gov
Comparative Research Paradigms Using Glycine 1,2 13c2
Metabolic Profiling Across Diverse Biological Systems
Metabolic flux analysis using GLYCINE (B1666218) (1,2-13C2) allows for a comparative understanding of how different life forms utilize this central amino acid. The distinct metabolic fates of glycine's carbon backbone in prokaryotes versus eukaryotes highlight fundamental differences in their cellular economies.
In the microbial world, glycine metabolism is diverse and adapted to specific environmental niches. Isotope tracing with GLYCINE (1,2-13C2) has been instrumental in dissecting these specialized pathways.
Bacterial Carbon and Energy Metabolism: In the phototrophic green nonsulfur bacterium Chloroflexus aurantiacus, labeling experiments with [1,2-13C2]glycine demonstrated that glycine was not a significant carbon source for general biomass synthesis. Instead, its carbon was primarily incorporated into cellular glycine and serine. asm.org The labeling patterns indicated that the C-2 of glycine served as a precursor for one-carbon (C1) units, which were subsequently used in compounds like methionine. asm.org This suggests a specialized role for glycine in C1 metabolism rather than as a bulk carbon source. asm.org Similarly, studies in pneumococci using [U-13C2]glycine revealed an unconventional pathway for serine biosynthesis, where the hydroxymethyl group of serine originated from formate (B1220265) produced by the pyruvate (B1213749) formate-lyase. science.govscience.gov
Microbial Community Dynamics: In a temperate heathland ecosystem, the application of 13C2-glycine to soil revealed distinct patterns of nutrient uptake among different microbial groups. plos.org Analysis of phospholipid fatty acids (PLFAs) as biomarkers showed that Gram-positive bacteria were the primary and opportunistic consumers of the freshly added glycine. In contrast, fungi exhibited minimal incorporation of the 13C label, indicating substrate preference and resource partitioning within the soil microbial community. plos.org
Bacteriophage DNA Modification: Research on bacteriophage DNA hypermodification has utilized [1,2-13C2]glycine to confirm biochemical mechanisms. In the synthesis of a modified thymidine (B127349) base, 5-NedU, the addition of the labeled glycine tracer resulted in a product with a corresponding mass shift, unambiguously confirming that glycine was the substrate for the enzymatic modification of the DNA. oup.com
In eukaryotes, glycine metabolism is compartmentalized between the cytoplasm and mitochondria, playing central roles in biosynthesis and energy balance. GLYCINE (1,2-13C2) has been essential for quantifying the flux through these interconnected pathways in organisms from yeast to humans.
Human One-Carbon Metabolism: Studies in healthy humans using primed, constant infusions of [1,2-13C2]glycine have quantified the activity of the mitochondrial glycine cleavage system (GCS). annualreviews.orgnih.govmetabolismo.biz This research established that the GCS is a major source of one-carbon units, and whole-body flux measurements suggest that nearly all of these GCS-derived units are used for the synthesis of serine. annualreviews.orgresearchgate.net Specifically, glycine decarboxylation was found to account for approximately 39% of the whole-body glycine flux. researchgate.net
Cancer Cell Metabolism: The role of glycine in supporting rapid cancer cell proliferation is an area of intense investigation. While some studies have used [1-13C]glycine or [2-13C]glycine to show direct incorporation into the purine (B94841) backbone in melanoma cells, other work in rat mammary tumor models using 13C-glycine has shown that extracellular glycine is used for the synthesis of serine and cysteine, which are then incorporated into the critical antioxidant glutathione (B108866) (GSH). nih.govvanderbilt.edu In HepG2 cells, a human liver cancer cell line, [2-13C]glycine tracing showed that the utilization of glycine's second carbon via the GCS was significantly influenced by the expression of Glycine N-methyltransferase (GNMT). escholarship.org
Plant and Invertebrate Metabolism: The application of 13C-glycine tracers extends to other eukaryotic kingdoms. In heterotrophic soybean seedlings, labeled glycine helped demonstrate that the glycine decarboxylase and serine hydroxymethyltransferase enzymes, typically associated with photorespiration, are also active in non-photosynthetic tissues. researchgate.net In the Eastern oyster (Crassostrea virginica), infusion with 2-13C-glycine was used to trace the formation of serine via the glycine cleavage system, providing insight into the bivalve's metabolic adaptations to environmental conditions. scielo.br
Prokaryotic Metabolism
Investigations Under Varied Physiological and Environmental Conditions
A key advantage of stable isotope tracing is the ability to probe metabolic responses to specific perturbations. By using GLYCINE (1,2-13C2) under different physiological states or environmental stressors, researchers can identify metabolic vulnerabilities and adaptive mechanisms.
Metabolic pathways are exquisitely sensitive to the availability of nutrients. GLYCINE (1,2-13C2) tracing reveals how cells adapt glycine metabolism in response to changes in their nutritional environment.
Amino Acid Supplementation: In a study using HepG2 cells, the availability of other amino acids was shown to regulate glycine catabolism directly. escholarship.org When the culture medium was supplemented with non-essential amino acids (NEAA), the activity of the glycine cleavage system, as traced by the metabolism of [2-13C]glycine, was significantly reduced. escholarship.org This demonstrates a feedback mechanism where the cell downregulates its own production of one-carbon units from glycine when other sources are plentiful.
Metabolic Response to Surgery: The metabolic impact of bariatric surgery in obese individuals was investigated using infusions of [1,2-13C2]glycine to measure glutathione (GSH) synthesis. usda.gov Although individuals with obesity had lower baseline concentrations of GSH, their fractional synthesis rates were not different from healthy-weight controls. usda.gov Following surgery, despite an increase in plasma glycine concentration, there were no significant changes in GSH concentration or its synthesis rate, indicating that glycine availability is not the sole limiting factor for GSH production in this context. usda.gov
Cells under stress must reroute metabolic resources to support survival and repair. Glycine metabolism is deeply connected to stress responses, particularly through the synthesis of the antioxidant glutathione (GSH) and the regulation by stress-responsive transcription factors.
Oxidative Stress: Studies have shown that the glycine transporter GLYT1 is crucial for maintaining adequate intracellular levels of GSH during oxidative stress. nih.gov This is vital for detoxifying reactive oxygen species and preventing cellular damage. Tracing studies in rat tumor models with 13C-glycine have confirmed that extracellular glycine is directed toward GSH synthesis, a pathway that becomes critical under high oxidative load. nih.gov
ER Stress and Amino Acid Starvation: The expression of GLYT1 is regulated by the activating transcription factor 4 (ATF4). mdpi.comncl.ac.uk ATF4 is a central regulator of the integrated stress response and is strongly induced by conditions such as endoplasmic reticulum (ER) stress and amino acid deprivation. mdpi.comncl.ac.uk This links the uptake of extracellular glycine directly to cellular stress signaling networks, suggesting that under duress, cells increase their capacity to import glycine to fuel protective pathways like GSH synthesis. mdpi.com
Environmental Stress: In a multifactorial climate change experiment, 13C2-glycine was used to trace how soil microbial communities respond to environmental stressors like warming and drought. plos.org The results showed that different microbial groups altered their uptake of the glycine tracer in response to the treatments, demonstrating how stable isotopes can be used to track metabolic adaptations to large-scale environmental change. plos.org
The metabolic needs of an organism change dramatically during development and differ significantly between tissues. GLYCINE (1,2-13C2) tracing allows researchers to map these specific metabolic programs.
Plant Development: In soybean seedlings, metabolic studies using 13C glycine revealed significant differences between the cotyledons (a nutrient-source tissue) and the hypocotyl-root axis (a nutrient-sink tissue). researchgate.net While central pathways like glycolysis and the TCA cycle were active in both, there were clear tissue-specific differences in citrate (B86180) and anapleurotic metabolism, reflecting their distinct metabolic roles during early growth. researchgate.net
Human Pregnancy: Pregnancy represents a unique developmental state with profound metabolic adaptations. A study quantifying serine and glycine metabolism in pregnant women used a [1,2-13C2]glycine tracer. metabolismo.bizresearchgate.net This work helped quantify the dynamic fluxes between glycine and serine, pathways essential for supporting the rapid growth and development of the fetus. researchgate.net
Tissue-Specific Metabolism in Invertebrates: The metabolism of the Eastern oyster was profiled across different organs, including the mantle, gills, adductor muscle, and stomach, using 2-13C-glycine. scielo.br The analysis of 13C label distribution revealed how each tissue utilizes glycine, highlighting the metabolic specialization of different organs within the same organism. For example, the conversion of glycine to serine was a prominent pathway observed in the tissues. scielo.br
Emerging Frontiers and Future Directions in Glycine 1,2 13c2 Research
Integration with Multi-Omics Data for Systems-Level Understanding
A systems-level comprehension of metabolism requires the integration of data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. The use of Glycine (B1666218) (1,2-13C2) as a tracer provides a dynamic layer of information—metabolic flux—that can be integrated with these other datasets to build more comprehensive models of cellular function. embopress.org
By combining Glycine (1,2-13C2) tracing with transcriptomics and proteomics, researchers can correlate changes in gene and protein expression with alterations in metabolic pathway activity. For instance, an increase in the expression of enzymes involved in the one-carbon metabolic network can be directly linked to an increased flux of the 13C label from glycine into downstream metabolites like serine and nucleotides. mdpi.comescholarship.org This integrated approach moves beyond static snapshots of cellular components to reveal the functional consequences of regulatory changes. embopress.org
Recent studies have highlighted the power of this integrative strategy. For example, in cancer research, combining genomic data identifying mutations in metabolic enzymes with Glycine (1,2-13C2) flux analysis can elucidate how these genetic alterations rewire metabolism to support tumor growth. escholarship.org Similarly, in the context of metabolic diseases like obesity, integrating proteomic data with glycine tracer studies can uncover how changes in protein levels impact glycine-dependent pathways, such as glutathione (B108866) synthesis. nih.govmdpi.com
The future of this field lies in the development of computational frameworks that can seamlessly integrate these diverse datasets. Such models will be crucial for predicting how perturbations, such as drug treatments or nutrient availability, will affect the entire cellular system, paving the way for more targeted and effective therapeutic interventions. mdpi.com
Development of Novel Isotopic Labeling Strategies and Analytical Technologies
The utility of Glycine (1,2-13C2) is intrinsically linked to the analytical methods used to detect and quantify the incorporation of its isotopic label into various metabolites. Continuous advancements in analytical technologies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are expanding the applications of this tracer. chempep.commdpi.com
High-resolution mass spectrometry (HRMS) allows for the precise measurement of mass isotopomer distributions, providing detailed information about the labeling patterns of metabolites. rsc.org This level of detail is critical for distinguishing between different metabolic pathways that may converge on the same product. For example, HRMS can differentiate between serine synthesized directly from glycine and serine produced through other pathways. mdpi.com The development of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has further enhanced the sensitivity and specificity of detecting 13C-labeled metabolites, even those present at low concentrations. chempep.com
Novel labeling strategies are also being developed to probe specific aspects of glycine metabolism. For instance, combining Glycine (1,2-13C2) with other isotopic tracers, such as 15N-labeled amino acids, allows for the simultaneous tracing of both carbon and nitrogen metabolism. rsc.orgbiorxiv.org This dual-labeling approach provides a more complete picture of how these essential elements are utilized and interconnected within the cell. Furthermore, dynamic labeling experiments, where the isotopic tracer is introduced over a time course, can reveal the kinetics of metabolic pathways. nih.gov
Future developments will likely focus on improving the spatial and temporal resolution of these analytical techniques. Technologies like mass spectrometry imaging (MSI) can map the distribution of 13C-labeled metabolites within tissues, providing insights into metabolic heterogeneity. nih.gov Additionally, advances in real-time metabolic monitoring will enable researchers to observe metabolic fluxes as they happen, offering a dynamic view of cellular responses to stimuli. saspublishers.com
Refinement of Computational Models for Complex Metabolic Networks
The interpretation of data from Glycine (1,2-13C2) tracer experiments relies heavily on computational models of metabolic networks. embopress.org These models provide a mathematical framework for calculating metabolic fluxes from the measured isotopic labeling patterns. As our knowledge of metabolic pathways grows and the complexity of experimental data increases, there is a continuous need to refine these computational models. tum.de
One of the major challenges in metabolic modeling is the sheer complexity of cellular networks, which involve numerous interconnected reactions and compartments. embopress.org Early models often focused on central carbon metabolism, but current efforts are aimed at constructing genome-scale models that encompass a much wider range of biochemical processes. oup.com These comprehensive models are essential for accurately simulating the fate of the 13C label from Glycine (1,2-13C2) as it propagates through the entire metabolic network.
The development of sophisticated algorithms and software tools is crucial for building and analyzing these complex models. vanderbilt.edu Techniques like 13C-Metabolic Flux Analysis (13C-MFA) use iterative algorithms to find the set of fluxes that best explain the experimental data. nih.gov However, challenges remain, such as ensuring the identifiability of all fluxes and accurately estimating their confidence intervals. vanderbilt.edu
Recent innovations, including the use of machine learning and deep learning, are showing promise in overcoming some of these challenges. nih.govbiorxiv.org These approaches can learn the complex relationships between labeling patterns and metabolic fluxes directly from large datasets, potentially leading to faster and more accurate flux estimations. The future of computational modeling will involve the integration of these data-driven approaches with traditional mechanistic models to create hybrid models that are both predictive and interpretable.
The table below illustrates how different computational approaches are applied in metabolic flux analysis.
| Computational Approach | Description | Application in Glycine (1,2-13C2) Research |
| 13C-Metabolic Flux Analysis (13C-MFA) | An established method that uses mathematical models to estimate intracellular metabolic fluxes from isotopic labeling data. nih.gov | Quantifying the flux through glycine-dependent pathways, such as the one-carbon metabolic network and serine biosynthesis. mdpi.comescholarship.org |
| Elementary Metabolite Units (EMU) | A framework that simplifies the calculation of isotopomer distributions, making flux analysis more computationally efficient. nih.gov | Rapidly estimating flux profiles and confidence intervals in studies using Glycine (1,2-13C2) to probe central carbon metabolism. nih.gov |
| Machine Learning/Deep Learning | Data-driven approaches that can learn the relationship between isotopic patterns and metabolic fluxes from large datasets. nih.govbiorxiv.org | Imputing missing isotope patterns and predicting metabolic fluxes in complex systems, potentially accelerating the analysis of Glycine (1,2-13C2) tracer data. biorxiv.org |
| Bayesian Multi-Model Analysis | A statistical method that considers multiple model structures to provide more robust flux estimations and quantify model uncertainty. biorxiv.org | Refining the understanding of carbon and nitrogen fluxes in co-labeling experiments using Glycine (1,2-13C2) and 15N-tracers. biorxiv.org |
Exploration of Uncharted Glycine-Dependent Biochemical Processes
While glycine is well-known for its roles in protein synthesis, one-carbon metabolism, and glutathione production, there is growing evidence that it participates in a wider range of biochemical processes than previously appreciated. mdpi.comnih.gov The use of Glycine (1,2-13C2) as a tracer is a powerful tool for discovering and characterizing these uncharted metabolic pathways.
One area of active investigation is the role of glycine in nitrogen metabolism. nih.gov While the carbon backbone of glycine has been extensively studied, the fate of its nitrogen atom is less well understood. Dual-labeling experiments with 13C and 15N-glycine can help to elucidate how glycine contributes to the nitrogen balance of the cell and how it is interconnected with the metabolism of other amino acids. biorxiv.org
Another emerging area is the study of glycine's role in specialized metabolic pathways in different cell types and organisms. For example, in certain bacteria, glycine can be used as a carbon and energy source through pathways like the reductive glycine pathway. weizmann.ac.ilnih.gov The use of Glycine (1,2-13C2) can help to identify and quantify the activity of these pathways in various biological systems.
Furthermore, the metabolic fate of glycine can be highly dependent on the cellular microenvironment and the physiological state of the organism. frontiersin.org For instance, in the context of the tumor microenvironment, the availability of other nutrients can influence how cancer cells utilize glycine. saspublishers.com Glycine (1,2-13C2) tracing experiments can provide valuable insights into this metabolic plasticity and how it contributes to disease progression.
The future of this research will involve applying Glycine (1,2-13C2) in a wider range of biological contexts, from microbial communities to complex multicellular organisms, to uncover the full spectrum of its metabolic functions. This exploration is likely to reveal novel enzymatic reactions, metabolic pathways, and regulatory mechanisms centered around this simple yet versatile amino acid.
Q & A
Basic Research Questions
Q. How does glycine (1,2-¹³C₂) differ from other isotopically labeled glycine variants (e.g., [1-¹³C] or [2-¹³C]) in metabolic studies?
- Glycine (1,2-¹³C₂) contains two ¹³C isotopes at positions 1 and 2, enabling dual-label tracking in metabolic pathways such as the glycine cleavage system or serine biosynthesis. This contrasts with single-labeled variants, which limit tracing to specific carbon atoms. Researchers must validate isotopic purity (≥97-99%) via mass spectrometry to avoid misinterpretation due to natural abundance ¹³C interference .
Q. What are the critical steps in synthesizing glycine (1,2-¹³C₂) to ensure isotopic integrity?
- Synthesis involves incorporating ¹³C-enriched precursors (e.g., ¹³C₂-labeled ethylene glycol or cyanide) into the glycine backbone. Key steps include:
- Purification via ion-exchange chromatography to remove unlabeled impurities.
- Verification of isotopic enrichment using nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) .
Q. How should glycine (1,2-¹³C₂) be stored to maintain stability in long-term studies?
- Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent oxidation or hygroscopic degradation. Pre-weighed aliquots reduce repeated freeze-thaw cycles, which may alter isotopic distribution .
Advanced Research Questions
Q. How can researchers optimize experimental designs using glycine (1,2-¹³C₂) for metabolic flux analysis (MFA) in cell cultures?
- Step 1: Determine the optimal tracer concentration (e.g., 0.1–1 mM) to balance isotopic enrichment and cytotoxicity (see Fig. 2 in for dose-response curves).
- Step 2: Use time-course sampling to capture dynamic labeling patterns in metabolites like serine or glutathione.
- Step 3: Apply computational tools (e.g., INCA or OpenFlux) to model flux distributions, accounting for isotopic scrambling in pathways like the folate cycle .
Q. What analytical challenges arise when quantifying ¹³C₂-labeled glycine in complex biological matrices, and how can they be mitigated?
- Challenge: Co-elution with unlabeled glycine or isobaric interferences in LC-MS.
- Solution: Use ultra-performance liquid chromatography (UPLC) with a hydrophilic interaction column (HILIC) paired with tandem mass spectrometry (MS/MS) for baseline separation. Calibrate with internal standards (e.g., ¹⁵N-labeled glycine) to correct for matrix effects .
Q. How do isotopic impurities in glycine (1,2-¹³C₂) impact data interpretation in tracer studies?
- Even minor impurities (e.g., 1% unlabeled glycine) can skew mass isotopomer distributions. For example, in a study of hepatic glycine metabolism, a 1% impurity reduced the apparent ¹³C enrichment in serine by 15%. Researchers should:
- Perform batch-specific purity validation.
- Include impurity correction factors in flux calculations .
Q. What statistical methods are recommended for validating reproducibility in ¹³C₂-glycine tracer experiments?
- Use ANOVA to assess inter-experimental variability and Grubbs’ test to identify outliers. For small sample sizes (n=3–5), non-parametric tests (e.g., Kruskal-Wallis) are preferable. Replicate experiments across multiple cell passages or animal cohorts to control for biological variability .
Methodological and Data Analysis Questions
Q. How should researchers handle contradictory data from glycine (1,2-¹³C₂) tracer studies in different model systems?
- Case Example: Discrepancies in glycine-to-serine flux rates between HepG2 cells (Fig. 2 in ) and in vivo models may arise from differences in folate availability or mitochondrial function.
- Resolution: Cross-validate findings using orthogonal methods (e.g., CRISPR-mediated gene knockout of SHMT2) and compare with literature on tissue-specific folate pools .
Q. What are the best practices for reporting glycine (1,2-¹³C₂) usage in publications to ensure reproducibility?
- Include:
- Chemical specifications: Supplier, CAS number (67836-01-5), isotopic purity, and batch number.
- Experimental details: Tracer concentration, incubation time, and quenching methods.
- Data availability: Raw MS/MS spectra and flux calculation scripts in public repositories .
Tables: Key Experimental Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
